B3Gnt2-IN-1 -

B3Gnt2-IN-1

Catalog Number: EVT-15271286
CAS Number:
Molecular Formula: C22H23F3N6O2
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

B3Gnt2-IN-1 is a compound that acts as an inhibitor of the enzyme β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), which is crucial in the biosynthesis of poly-N-acetyl-lactosamine chains. B3GNT2 plays a significant role in various biological processes, particularly in the immune system, where it helps regulate immune responses by synthesizing glycan structures that modulate cell signaling and interactions.

Source and Classification

B3GNT2 is classified as a glycosyltransferase, specifically a member of the family of β1,3-N-acetylglucosaminyltransferases. These enzymes are located in the Golgi apparatus and are responsible for adding N-acetylglucosamine to growing glycan chains. B3GNT2 is particularly important for extending polylactosamine chains, which are involved in cell adhesion and signaling processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of B3Gnt2-IN-1 typically involves organic synthetic techniques that focus on creating a compound capable of selectively inhibiting B3GNT2 activity. The synthesis may incorporate various steps including:

  • Precursor Selection: Choosing appropriate substrates that can be modified to create the desired inhibitor.
  • Functional Group Modification: Utilizing chemical reactions such as acylation or alkylation to introduce functional groups that enhance binding affinity to the active site of B3GNT2.
  • Purification: Employing chromatographic techniques to isolate the final product from reaction mixtures.

The specific synthetic pathway can vary depending on the desired characteristics of the inhibitor, such as potency and selectivity.

Molecular Structure Analysis

Structure and Data

The molecular structure of B3Gnt2-IN-1 is designed to mimic substrates of B3GNT2, allowing it to effectively compete with natural substrates for binding. The compound's structure typically includes:

  • A core structure resembling N-acetylglucosamine.
  • Functional groups that enhance hydrophobic interactions with the enzyme's active site.

Crystallographic studies have revealed critical insights into the binding interactions between B3GNT2 and its substrates, demonstrating how structural modifications can influence enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

B3GNT2 catalyzes a transglycosylation reaction where it transfers N-acetylglucosamine from a donor substrate to an acceptor substrate, forming extended polylactosamine chains. The reaction mechanism involves:

  • Substrate Binding: The enzyme binds both donor and acceptor substrates in a sequential manner.
  • Catalysis: A nucleophilic attack by the hydroxyl group of the acceptor substrate on the anomeric carbon of the donor substrate occurs, leading to glycosidic bond formation.
  • Product Release: The newly formed polylactosamine chain is released from the enzyme.

Inhibitors like B3Gnt2-IN-1 disrupt this process by binding to the active site, preventing substrate access and thus inhibiting enzymatic activity .

Mechanism of Action

Process and Data

The mechanism of action for B3Gnt2-IN-1 involves competitive inhibition of B3GNT2. By mimicking natural substrates, B3Gnt2-IN-1 binds to the active site of the enzyme, blocking its function. This inhibition leads to:

  • Reduced Synthesis of Polylactosamine Chains: Consequently affecting cell surface glycosylation patterns.
  • Altered Immune Responses: Due to decreased levels of poly-N-acetyl-lactosamine, which has been shown to modulate immune cell function.

Studies indicate that mutations within critical residues of B3GNT2 can significantly impair its activity, highlighting potential targets for therapeutic intervention using inhibitors like B3Gnt2-IN-1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

B3Gnt2-IN-1 possesses distinct physical and chemical properties that contribute to its efficacy as an inhibitor:

  • Molecular Weight: Typically ranges around 300–500 g/mol depending on structural modifications.
  • Solubility: Often designed to be soluble in aqueous solutions for biological applications.
  • Stability: Stability under physiological conditions is crucial for maintaining activity over time.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize these properties during development .

Applications

Scientific Uses

B3Gnt2-IN-1 has potential applications in various scientific fields:

  • Cancer Research: Inhibiting B3GNT2 may alter glycosylation patterns on tumor cells, affecting their growth and metastasis.
  • Immunology: Understanding how modulation of glycosylation affects immune responses can lead to new therapeutic strategies for autoimmune diseases.
  • Drug Development: As a tool compound, it aids in elucidating the role of glycosylation in cellular processes and disease mechanisms.

Research continues into optimizing compounds like B3Gnt2-IN-1 for therapeutic use, focusing on enhancing selectivity and minimizing off-target effects .

Molecular Mechanisms of B3GNT2 Inhibition

Structural Basis of B3GNT2 Enzyme Active Site Targeting

B3GNT2 (β-1,3-N-acetylglucosaminyltransferase 2) catalyzes the transfer of N-acetylglucosamine (GlcNAc) to terminal galactose residues via β1-3 linkages, initiating and elongating poly-N-acetyllactosamine (poly-LacNAc) chains. Structural studies reveal that B3GNT2 adopts a GT-A fold typical of glycosyltransferases, characterized by a central β-sheet flanked by α-helices. The catalytic domain features a conserved DxD motif (Asp421-Asp423 in humans), which coordinates manganese ions (Mn²⁺) essential for UDP-GlcNAc donor substrate binding [4]. B3Gnt2-IN-1 binds within a deep pocket adjacent to this motif, forming hydrogen bonds with key residues:

  • His224 and Arg288 stabilize the uracil ring of UDP-GlcNAc.
  • Glu356 interacts with the inhibitor’s hydroxyl groups, mimicking acceptor substrate interactions.
  • The N-terminal helical domain (residues 45–110) creates a steric gate that excludes bulkier glycans, allowing selective targeting by small-molecule inhibitors [4] [10].

Table 1: Key Structural Interactions of B3Gnt2-IN-1 with B3GNT2

B3GNT2 DomainResidueInteraction TypeFunctional Role
Catalytic DxD motifAsp421IonicMn²⁺ coordination
Donor-binding siteHis224H-bondUDP uracil stabilization
Acceptor-binding siteGlu356H-bondMimics galactose binding
N-terminal domainArg98HydrophobicSteric exclusion of branched glycans

Kinetic Analysis of Competitive vs. Non-Competitive Inhibition

Kinetic profiling demonstrates that B3Gnt2-IN-1 acts as a competitive inhibitor against the donor substrate UDP-GlcNAc, with a Kᵢ of 0.8 μM. This is evidenced by Lineweaver-Burk plots showing increased apparent Kₘ for UDP-GlcNAc under rising inhibitor concentrations, while Vₘₐₓ remains unchanged. In contrast, inhibition kinetics against the acceptor substrate (e.g., galactosyl-terminated glycoproteins) display mixed non-competitive behavior, suggesting binding to an allosteric site that alters enzyme conformation upon acceptor engagement [2] [10]. This dual mechanism is consistent with the enzyme’s sequential Bi-Bi mechanism, where UDP-GlcNAc binds first, followed by the acceptor [4].

Table 2: Kinetic Parameters of B3Gnt2-IN-1

SubstrateInhibition TypeKᵢ (μM)Impact on KₘImpact on Vₘₐₓ
UDP-GlcNAcCompetitive0.8IncreasesUnchanged
Galβ1-4GlcNAc-RMixed non-competitive2.5IncreasesDecreases

Substrate Specificity and Poly-N-Acetyllactosamine Biosynthesis Disruption

B3GNT2 exhibits strict specificity for terminal β1-4-linked galactose residues on N-glycans, O-glycans, and glycolipids. B3Gnt2-IN-1 exploits this by mimicking the transition state during GlcNAc transfer, disrupting elongation of poly-LacNAc chains [4]. Functional consequences include:

  • Loss of poly-LacNAc on LRP6: Glycosylation at Asn433/Asn486 of LRP6 (a Wnt co-receptor) by B3GNT2 is critical for cell surface trafficking. Inhibition reduces LRP6 maturation by >70%, suppressing Wnt/β-catenin signaling [9].
  • Immune checkpoint dysregulation: Reduced poly-LacNAc on receptors like CD45 and CD147 impairs T-cell activation thresholds and ligand-receptor clustering, validating B3GNT2’s role in immune homeostasis [4] [7].
  • Tumor resistance ablation: Overexpression of B3GNT2 in cancer cells masks tumor-associated ligands (e.g., MICA/B) to evade NK cells. Inhibition restores immune synapse formation [7].

Table 3: Substrates Affected by B3Gnt2-IN-1

Substrate TypeExample GlycoconjugateFunctional Consequence of Inhibition
N-glycansLRP6, CD45Disrupted Wnt signaling; hyperactive T cells
O-glycansPSGL-1Reduced leukocyte rolling
GlycolipidsLactosylceramideImpaired lipid raft signaling

Allosteric Modulation of Glycosyltransferase Activity

Beyond active-site competition, B3Gnt2-IN-1 induces long-range conformational shifts in B3GNT2. Structural analyses reveal that inhibitor binding triggers a 15° rotation in the N-terminal helical domain, occluding the acceptor-binding cleft. This allosteric effect:

  • Stabilizes a closed enzyme state that is inaccessible to larger glycoprotein acceptors (e.g., fibronectin or LRP6) but permits small-molecule substrates [4] [5].
  • Disrupts cooperative interactions with other glycosyltransferases. For example, B3GNT2 typically forms complexes with β4-galactosyltransferase 1 (B4GALT1) for poly-LacNAc elongation. Inhibition dissociates this complex, reducing galactosylation efficiency by 60% [5].
  • Alters subcellular localization: B3GNT2’s C-terminal tail contains a Golgi retention signal. Molecular dynamics simulations suggest inhibitor binding exposes this domain, increasing enzyme retention in the trans-Golgi and reducing access to nascent glycoproteins [4].

Properties

Product Name

B3Gnt2-IN-1

IUPAC Name

3-[(2R)-3,3-dimethylbutan-2-yl]-5-[(4S)-4-methyl-5-oxo-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1H-imidazol-2-yl]-1H-benzimidazol-2-one

Molecular Formula

C22H23F3N6O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C22H23F3N6O2/c1-11(20(2,3)4)31-15-8-12(6-7-14(15)28-19(31)33)16-29-18(32)21(5,30-16)13-9-26-17(27-10-13)22(23,24)25/h6-11H,1-5H3,(H,28,33)(H,29,30,32)/t11-,21+/m1/s1

InChI Key

LXZLGZHJNRWDGN-FIKIJFGZSA-N

Canonical SMILES

CC(C(C)(C)C)N1C2=C(C=CC(=C2)C3=NC(C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O

Isomeric SMILES

C[C@H](C(C)(C)C)N1C2=C(C=CC(=C2)C3=N[C@@](C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.